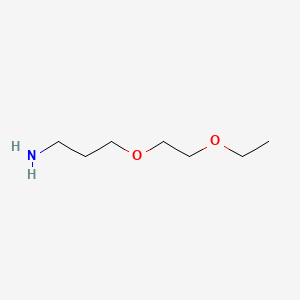
3-(2-ETHOXYETHOXY)PROPYLAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ETHOXYETHOXY)PROPYLAMINE is an organic compound with the molecular formula C7H17NO2. It is a primary aliphatic amine characterized by the presence of an ethoxyethoxy group attached to the propanamine backbone.
準備方法
The synthesis of 3-(2-ETHOXYETHOXY)PROPYLAMINE typically involves the reaction of 3-chloropropan-1-amine with ethylene glycol monoethyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethoxyethoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
3-(2-ETHOXYETHOXY)PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides and acyl chlorides are commonly employed.
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
科学的研究の応用
3-(2-ETHOXYETHOXY)PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用機序
The mechanism of action of 3-(2-ETHOXYETHOXY)PROPYLAMINE involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions with electrophiles. The ethoxyethoxy group enhances its solubility and reactivity, allowing it to interact with a wide range of substrates. The compound may also influence biological pathways by binding to specific receptors or enzymes, modulating their activity .
類似化合物との比較
3-(2-ETHOXYETHOXY)PROPYLAMINE can be compared with other similar compounds such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with an ethylhexyl group instead of an ethoxyethoxy group.
3-Ethoxypropylamine: This compound lacks the additional ethoxy group, resulting in different reactivity and solubility characteristics.
N,N-Dimethyl-1-propanamine: This tertiary amine has different steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and solubility properties, making it valuable for various applications.
特性
CAS番号 |
28754-17-8 |
|---|---|
分子式 |
C7H17NO2 |
分子量 |
147.22 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-2-9-6-7-10-5-3-4-8/h2-8H2,1H3 |
InChIキー |
MNEXQJIOTUAEPH-UHFFFAOYSA-N |
SMILES |
CCOCCOCCCN |
正規SMILES |
CCOCCOCCCN |
Key on ui other cas no. |
28754-17-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















